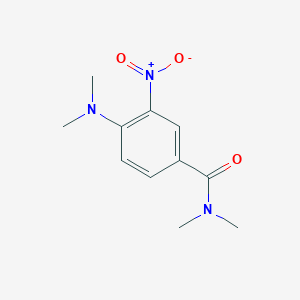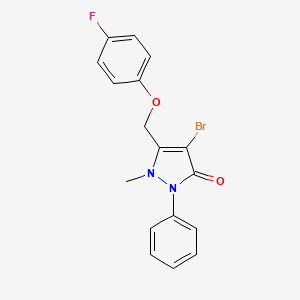
4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one" is a pyrazoline derivative, a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of chalcones with hydrazine hydrate. For instance, the synthesis of related compounds has been reported where chalcones, obtained from the condensation of aldehydes with acetophenones, are reacted with phenyl hydrazide to yield pyrazoline derivatives . Similarly, chalcones can be treated with hydrazine hydrate to produce pyrazolines . These methods provide a basis for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar pyrazoline compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data like X-ray diffraction (XRD) . The stability of these molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule .
Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the presence of a bromo substituent can facilitate further functionalization through metalation or cross-coupling reactions . The reactivity of the carbonyl group in pyrazolines also plays a crucial role in their chemical behavior and potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be inferred from spectroscopic and computational studies. The HOMO-LUMO analysis is particularly useful for understanding the electronic properties and charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals the distribution of electronic density across the molecule, which is important for predicting sites of reactivity . Additionally, the first hyperpolarizability of these compounds suggests their potential application in nonlinear optics .
Relevant Case Studies
Several studies have demonstrated the biological activities of pyrazoline derivatives. For instance, some derivatives have shown good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis . Molecular docking studies have also suggested that certain pyrazoline compounds might exhibit inhibitory activity against enzymes like triosephosphate isomerase (TPII), indicating potential anti-neoplastic properties . These case studies highlight the therapeutic potential of pyrazoline derivatives, including the compound of interest.
科学的研究の応用
Synthesis and Reactivity
4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is involved in various synthesis processes. For instance, its derivative, 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, reacts with sodium salts of reactive methylene compounds and hydrazine hydrate, phenyl hydrazine, hydroxylamine hydrochloride, urea, and thiourea to form 4-substituted heterocycles-5-pyrazolones (Youssef, 1984). Additionally, 4-bromo-2-fluorobenzaldehyde, a similar compound, has been used to synthesize various chalcones and derivatives, revealing the versatility of such compounds in chemical synthesis (Jagadhani, Kundlikar, & Karale, 2015).
Antimicrobial Activity
Compounds containing the pyrazolone ring, such as 4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, have been studied for their antimicrobial properties. Research indicates that certain pyrazolone derivatives exhibit significant antibacterial and antifungal activities. For example, a study found that bromination of related pyrazolone compounds led to the creation of new products with notable in vitro antibacterial and antifungal properties against a range of microorganisms (Pundeer et al., 2013).
Antioxidant Activity
The antioxidant potential of pyrazolone derivatives, including compounds similar to 4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, has been explored. A study involving 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one, a core compound for synthesizing thiazolyl–pyrazolone derivatives, demonstrated potential antioxidant activity, which could be relevant for compounds like 4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (Gaffer et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-5-[(4-fluorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c1-20-15(11-23-14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWMAPZAMGLEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)
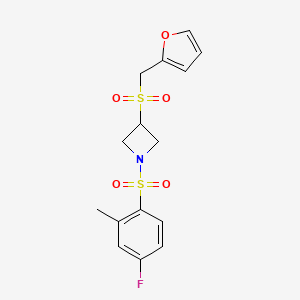
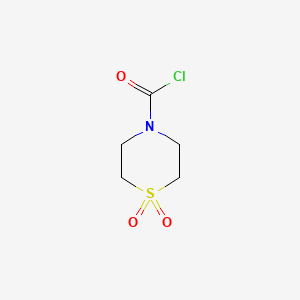

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
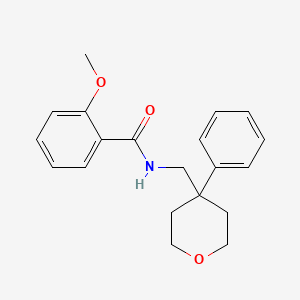
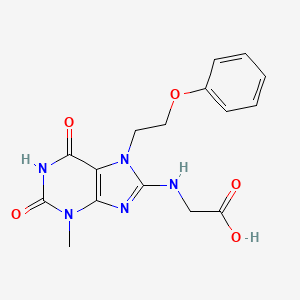

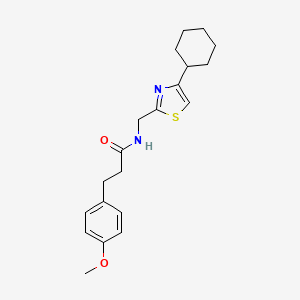
![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
